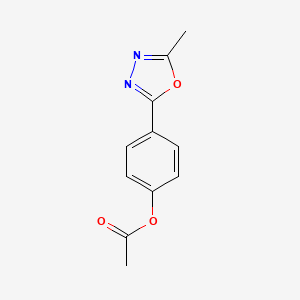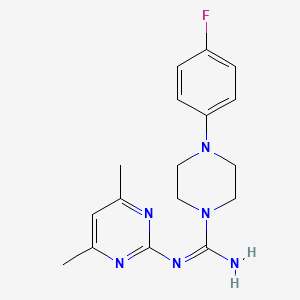
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer activity against various cancer cell lines, showing moderate to excellent activity.
Materials Science: Oxadiazoles are known for their thermal stability and are used in the development of advanced materials.
Biological Research: The compound’s biological activities, including antimicrobial and antifungal properties, make it a valuable tool in biological research.
Mechanism of Action
The mechanism by which 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tyrosine kinase activity, leading to the suppression of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,5- and 1,2,4-oxadiazole rings and has been studied for its energetic properties.
1,2,3-Triazole Ring Incorporated 1,2,4-Oxadiazole-1,3-Oxazole Derivatives: These compounds have shown promising anticancer activity.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate stands out due to its specific structural features and the range of biological activities it exhibits. Its potential for use in medicinal chemistry, particularly in anticancer research, highlights its uniqueness compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-13-11(15-7)9-3-5-10(6-4-9)16-8(2)14/h3-6H,1-2H3 |
InChI Key |
NVPOCYJUBRRRID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)
![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
![7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11046230.png)
![Benzo[b]phenazine-6,11-dione](/img/structure/B11046238.png)
![N-carbamimidoyl-4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11046253.png)
![4-tert-butyl-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11046254.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11046262.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-diethylethanamine](/img/structure/B11046264.png)
![4-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046272.png)

